Methylcyanamide

Catalog No.
S3239463
CAS No.
4674-68-4
M.F
C2H4N2
M. Wt
56.068
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcyanamide

CAS Number

4674-68-4

Product Name

Methylcyanamide

IUPAC Name

methylcyanamide

Molecular Formula

C2H4N2

Molecular Weight

56.068

InChI

InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3

InChI Key

MCLITRXWHZUNCQ-UHFFFAOYSA-N

SMILES

CNC#N

Solubility

not available

Prebiotic Chemistry:

Methylcyanamide is a simple organic molecule containing carbon, hydrogen, and nitrogen. Scientists are interested in its potential role in prebiotic chemistry, which studies the formation of complex organic molecules from simpler precursors under conditions thought to exist on early Earth or other celestial bodies. Some research suggests that Methylcyanamide could have formed spontaneously in the early Earth's atmosphere through reactions between hydrogen cyanide (HCN) and methylamine (CH3NH2) [1]. Further studies investigate its possible role in the synthesis of more complex molecules like amino acids, the building blocks of proteins [1].

Source

[1] Proceedings of the National Academy of Sciences of the United States of America (PNAS) - The role of cyanamide and methylcyanamide in the synthesis of prebiotic molecules ()

Astrochemistry:

Methylcyanamide has been detected in interstellar space, including in giant molecular clouds where star and planet formation occurs [2]. Studying its presence in these environments can help scientists understand the distribution and abundance of prebiotic molecules in the universe. Research suggests Methylcyanamide might be formed through gas-phase reactions between other interstellar molecules [2].

Source

[2] The Astrophysical Journal - Detection of Methyl Cyanamide in the Sagittarius B2 Molecular Cloud ()

Methylcyanamide is a chemical compound with the molecular formula C₂H₄N₂. It is an isomer of cyanamide, characterized by the presence of a methyl group attached to the nitrogen of the cyanamide functional group. Methylcyanamide exhibits properties typical of cyanamides, including reactivity due to the carbon-nitrogen triple bond. As a small organic molecule, it has garnered interest in various fields, including synthetic chemistry and pharmacology.

  • Antimicrobial Activity: Some studies suggest methylcyanamide derivatives might possess antimicrobial properties. However, the exact mechanism by which they act on microbes remains unclear and requires further investigation.
  • Modulation of Cellular Processes: The presence of the functional groups in methylcyanamide suggests it might interact with cellular components, potentially influencing specific biological processes. However, more research is needed to elucidate any specific mechanisms.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.
Typical of cyanamides:

  • Cycloaddition Reactions: The carbon-nitrogen triple bond in methylcyanamide can undergo [3 + 2] and [2 + 2 + 2] cycloadditions, leading to the formation of five- and six-membered ring heterocycles, respectively .
  • Reactivity with Electrophiles: Methylcyanamide can act as a nucleophile, reacting with electrophilic species. It can also undergo self-condensation reactions under specific conditions .
  • Hydrolysis: In the presence of water or acids, methylcyanamide can hydrolyze to form corresponding amines and urea derivatives .

Methylcyanamide exhibits biological activity that has been explored in various studies. It has been noted for its potential as an intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting specific biological pathways. Its structural similarity to other bioactive compounds allows it to interact with biological systems, although specific pharmacological effects remain under investigation.

Several methods are employed to synthesize methylcyanamide:

  • Direct Alkylation: One straightforward method involves the alkylation of metal cyanamides such as calcium cyanamide using methyl halides .
  • Cyanation Reactions: Secondary amines can be converted into methylcyanamide through cyanation reactions using reagents like sodium dicyanamide or trichloroacetonitrile .
  • Low Temperature Reactions: Research has shown that methylcyanamide can be formed in low temperature reactions involving cyano radicals and methylamine, a process relevant in astrochemical contexts .

Methylcyanamide finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as a building block for various pharmaceuticals due to its reactivity and ability to form diverse chemical structures.
  • Agricultural Chemicals: Methylcyanamide derivatives are explored for use in agrochemicals, including herbicides and pesticides.
  • Material Science: Its unique properties make it a candidate for developing novel materials with specific functionalities.

Studies on the interactions of methylcyanamide with other compounds have highlighted its potential reactivity profiles. For instance, it can interact with various electrophiles and nucleophiles, leading to complex reaction pathways that may yield valuable intermediates for further chemical synthesis. Understanding these interactions is crucial for optimizing its use in synthetic applications.

Methylcyanamide shares structural similarities with several other cyanamides and related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
CyanamideCH₂N₂A simple cyanamide; more reactive due to lack of alkyl substitution.
DicyandiamideC₄H₆N₄A dimer of cyanamide; used as a fertilizer and herbicide.
GuanylureaC₃H₈N₄OContains both guanidine and urea functionalities; used in pharmaceuticals.
NaphthylcyanamideC₁₀H₇N(CN)An aryl-substituted cyanamide; exhibits different reactivity due to aromatic character.

Methylcyanamide's uniqueness lies in its balance between reactivity and stability compared to these similar compounds, making it versatile for various synthetic applications while retaining manageable handling characteristics.

XLogP3

0.4

Dates

Modify: 2024-04-14

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